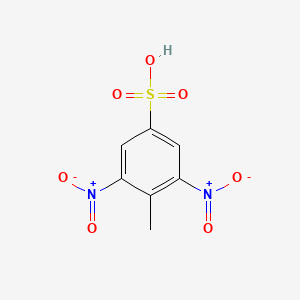
Diéthylphosphate de 7-hydroxy-4-méthylcoumarine
Vue d'ensemble
Description
7-Hydroxy-4-methylcoumarin diethylphosphate: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are characterized by their benzopyrone structure, which imparts unique chemical and physical properties. The addition of diethylphosphate to 7-hydroxy-4-methylcoumarin enhances its solubility and reactivity, making it a valuable compound for scientific research and industrial applications.
Applications De Recherche Scientifique
Chemistry: 7-Hydroxy-4-methylcoumarin diethylphosphate is used as a fluorescent probe in chemical analysis due to its strong fluorescence properties.
Biology: In biological research, this compound is used as a fluorescent marker for studying cellular processes. Its ability to bind to specific biomolecules makes it useful in imaging and diagnostic applications .
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. It is also being investigated for its anti-inflammatory and antioxidant properties .
Industry: In the industrial sector, 7-hydroxy-4-methylcoumarin diethylphosphate is used in the production of dyes, optical brighteners, and other specialty chemicals .
Mécanisme D'action
Target of Action
Coumarin derivatives, including 7-hydroxy-4-methylcoumarin, have been found to exhibit a broad spectrum of biological activities . They have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug, which can relax the sphincter of the bile duct and relieve sphincter pain .
Biochemical Pathways
For instance, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Pharmacokinetics
The pharmacokinetics of coumarin derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
For example, 4-Methyl-7-oxy-glucoside coumarin can effectively inhibit the proliferation of breast cancer cells .
Action Environment
The action of coumarin derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Analyse Biochimique
Biochemical Properties
7-Hydroxy-4-methylcoumarin diethylphosphate is known to interact with various enzymes, proteins, and other biomolecules. For instance, coumarin derivatives have been found to exhibit meaningful activities against Gram-positive and Gram-negative bacteria as well as strains of Candida spp . They also exhibit antioxidant properties .
Cellular Effects
The effects of 7-Hydroxy-4-methylcoumarin diethylphosphate on cells and cellular processes are diverse. For example, it has been found to protect against glutamate toxicity in hippocampal HT-22 cells in a concentration-dependent manner . It also influences cell function by inhibiting glutamate-induced glutathione depletion and generation of reactive oxygen species .
Molecular Mechanism
At the molecular level, 7-Hydroxy-4-methylcoumarin diethylphosphate exerts its effects through various mechanisms. It is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-4-methylcoumarin diethylphosphate change over time. For instance, it has been found that strong intermolecular hydrogen bonding between components of the blend films contribute to increase the mechanical properties, smoother surface morphology, increase in surface hydrophobicity, improvement in biodegradability, and exhibited migration rates below the overall migration limit (OML) .
Metabolic Pathways
7-Hydroxy-4-methylcoumarin diethylphosphate is involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway .
Transport and Distribution
It is known that coumarin derivatives can be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
Coumarin derivatives are known to localize in various subcellular compartments and can affect the activity or function of these compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-methylcoumarin diethylphosphate typically involves the reaction of 7-hydroxy-4-methylcoumarin with diethylphosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylphosphoryl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-4-methylcoumarin diethylphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The coumarin ring can be reduced to form dihydrocoumarin derivatives.
Substitution: The diethylphosphate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.
Reduction: Formation of 7-hydroxy-4-methyl-3,4-dihydrocoumarin.
Substitution: Formation of 7-hydroxy-4-methylcoumarin derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
7-Hydroxy-4-methylcoumarin: The parent compound without the diethylphosphate group.
4-Methylumbelliferone: A coumarin derivative with similar fluorescence properties.
7-Hydroxycoumarin: Another coumarin derivative with hydroxyl substitution at the 7-position.
Uniqueness: The addition of the diethylphosphate group to 7-hydroxy-4-methylcoumarin enhances its solubility and reactivity, making it more versatile for various applications. This modification also improves its ability to interact with biological targets, increasing its potential as a therapeutic agent .
Propriétés
IUPAC Name |
diethyl (4-methyl-2-oxochromen-7-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGRYKAFUNNHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008943 | |
| Record name | Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897-83-6 | |
| Record name | Diethylumbelliferyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylumbelliferyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methylcoumarin diethylphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)


![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)



![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)


